1,1,4,4-Tetraphenyl-1,3-butadiene

Description

Historical Context and Early Investigations of 1,1,4,4-Tetraphenyl-1,3-butadiene

The first synthesis of this compound was reported in the early 20th century. A notable early method involved the double dehydration of 1,1,4,4-tetraphenylbutane-1,4-diol. wikipedia.org Another significant early synthesis was documented by A. Orechoff in 1914. wikipedia.org Initial studies of TPB were primarily focused on its synthesis and basic characterization. However, its unique luminescent properties soon became a subject of interest, paving the way for more in-depth photophysical investigations.

Significance of this compound in Advanced Chemical Sciences

The significance of TPB in advanced chemical sciences stems primarily from its exceptional ability to absorb ultraviolet (UV) light and re-emit it as visible blue light. wikipedia.orgottokemi.comchemchart.com This characteristic makes it an extremely efficient wavelength shifter. wikipedia.orgchemchart.com Its applications are diverse and impactful:

Organic Electronics: TPB is a key material in the development of organic light-emitting diodes (OLEDs). chemimpex.com Its high fluorescence efficiency contributes to the brightness and performance of OLED displays. chemimpex.com

Scintillation Detectors: In high-energy physics and radiation detection, TPB is widely used as a scintillator. It converts the invisible ionizing radiation into detectable light signals. researchgate.net For instance, it is crucial in experiments involving liquid argon, as it shifts the argon's 127 nm scintillation light to a wavelength that can be detected by standard photomultipliers. arxiv.org

Fluorescent Probes: The fluorescent nature of TPB allows it to be used as a probe in various chemical and biological applications, enabling researchers to visualize specific processes. chemimpex.com

Advanced Materials: TPB serves as a building block in the synthesis of specialized polymers and nanocomposites. chemimpex.com Its incorporation can enhance the optical, electronic, and thermal properties of these materials. chemimpex.com

Scope and Research Objectives for this compound Studies

Current research on this compound is vibrant and multifaceted, with several key objectives:

Enhancing Optoelectronic Devices: A primary goal is to improve the efficiency and longevity of OLEDs and organic photovoltaics (OPVs) by designing and synthesizing novel TPB derivatives. chemimpex.com

Developing Advanced Radiation Detectors: Research is ongoing to optimize the use of TPB in large-scale neutrino detectors and other particle physics experiments. This includes studying its light emission timing and efficiency when excited by different scintillation materials like helium and neon. arxiv.org

Understanding Photophysical Phenomena: Fundamental studies aim to gain deeper insights into the compound's photophysical behavior, including the influence of its molecular packing in the solid state. The existence of different crystalline forms (polymorphs) of TPB, each with distinct optical properties, makes it a fascinating subject for such investigations. rsc.org

Exploring New Synthetic Routes: Chemists continue to explore more efficient and scalable methods for synthesizing TPB and its derivatives, such as the Horner-Wadsworth-Emmons reaction.

Compound Information

| Compound Name |

| This compound |

| 1,1,4,4-tetraphenylbutane-1,4-diol |

| Acetophenone (B1666503) |

| Benzophenone (B1666685) |

| Bromobenzene (B47551) |

| 1,1-diphenyl-3-chloropropylene |

| 1,1-diphenylethanol (B1581894) |

| Helium |

| Neon |

Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₂ | wikipedia.org |

| Molar Mass | 358.47 g/mol | ottokemi.comsigmaaldrich.com |

| Appearance | White to slightly yellow needle-like crystals | wikipedia.org |

| Melting Point | 207-209 °C | ottokemi.comsigmaaldrich.com |

| Solubility | Soluble in ethanol, benzene (B151609), chloroform, toluene, and acetic acid | wikipedia.org |

| Refractive Index | 1.615 | epa.gov |

| Thermal Stability | Stable up to 232.9 °C | epa.gov |

Photoluminescent Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Emission Spectrum Peak | ~430-439 nm (blue) | wikipedia.orgottokemi.comchemchart.comepa.gov |

| Key Application | Wavelength Shifter / Electroluminescent Dye | wikipedia.orgottokemi.comchemchart.com |

| Fluorescence Lifetime | Characterized by a short decay time | epa.gov |

| Excitation | Efficiently excited by UV light, including 127 nm from liquid argon | arxiv.org |

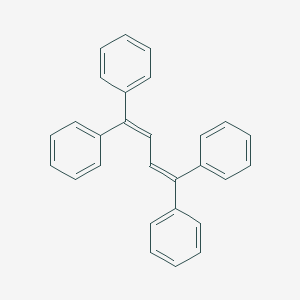

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4,4-triphenylbuta-1,3-dienylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCLIOISYBHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061701 | |

| Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white fibers; [Alfa Aesar MSDS] | |

| Record name | 1,1,4,4-Tetraphenylbutadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1450-63-1 | |

| Record name | 1,1′,1′′,1′′′-(1,3-Butadiene-1,4-diylidene)tetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetraphenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4,4-tetraphenylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,4,4-Tetraphenyl-1,3-butadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9DS4FWS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1,1,4,4 Tetraphenyl 1,3 Butadiene

Established Synthetic Pathways for 1,1,4,4-Tetraphenyl-1,3-butadiene

This compound, a conjugated diene with significant interest in materials science, can be synthesized through various established organic chemistry reactions. These methods provide routes to the core tetraphenylbutadiene structure, which can then be further modified.

Horner-Wadsworth-Emmons Reaction Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, particularly with high E-stereoselectivity. organic-chemistry.org This reaction involves the use of a stabilized phosphonate (B1237965) carbanion which reacts with an aldehyde or ketone. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound and its derivatives, this reaction is particularly valuable. researchgate.net

The general mechanism begins with the deprotonation of a phosphonate to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to a carbonyl compound, such as an aldehyde or ketone, in what is typically the rate-limiting step. wikipedia.org The resulting intermediate then eliminates a dialkylphosphate salt, which is easily removed by aqueous workup, to form the alkene. organic-chemistry.orgwikipedia.org

For the synthesis of substituted this compound derivatives, a common strategy involves the reaction of a 3,3-diphenyl acrolein derivative with a dialkyl 1,1-diphenylmethylphosphonate. google.com This reaction is typically carried out in the presence of a basic catalyst at temperatures ranging from room temperature to approximately 80°C. google.com

A key advantage of the HWE reaction is its ability to favor the formation of the (E)-alkene isomer. wikipedia.org The stereochemical outcome is generally dependent on the equilibration of the reaction intermediates. wikipedia.org

Grignard Reaction Mechanisms

Grignard reactions are a fundamental method for the formation of carbon-carbon bonds. mnstate.edu They involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl carbon. mnstate.eduwisc.edu The Grignard reagent, prepared by reacting an organic halide with magnesium metal, is highly nucleophilic and basic. adichemistry.com

One synthetic route to this compound derivatives utilizes a Grignard reaction. For instance, 1,1-diphenylethanol (B1581894) can be prepared via a Grignard reaction between bromobenzene (B47551) and acetophenone (B1666503) with a high yield of 91.3%. researchgate.net This alcohol can then be converted to 1,1-diphenyl-3-chloropropylene, which subsequently reacts with a benzophenone (B1666685) derivative via another Grignard reaction to yield the desired this compound derivative. researchgate.net Yields for this final step have been reported to be higher than 54.0%. researchgate.net

Another approach involves the reaction of a Grignard reagent, prepared from magnesium and a 4-di-lower alkylaminophenyl bromide, with a suitable carbonyl compound, followed by treatment with a saturated aqueous ammonium (B1175870) chloride solution. google.com

It is crucial to carry out Grignard reactions under anhydrous conditions as the Grignard reagent readily reacts with protic solvents like water. wisc.eduadichemistry.com The magnesium metal used in the reaction often requires activation to remove the passivating oxide layer on its surface. adichemistry.com

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative approach to the synthesis of organic compounds, including conjugated systems like this compound. The electrochemistry of this compound, along with related structures like 1,1,4,4-tetraphenyl-1,2-butadiene and 1,1,4,4-tetraphenyl-1-butene, has been studied in dimethylformamide. documentsdelivered.com

Electrochemical synthesis can provide a pathway to these molecules through controlled reduction or oxidation processes, potentially offering advantages in terms of selectivity and milder reaction conditions compared to traditional chemical methods.

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to include various functional groups, leading to derivatives with tailored properties.

Introduction of Alkylamino Groups and Structural Modifications

The introduction of one or two di-lower alkylamino groups into the this compound structure has been a subject of research. google.com These substitutions can significantly influence the electronic and photophysical properties of the molecule.

One synthetic approach to these derivatives involves the use of a 4-di-lower alkylaminophenyl bromide. google.com This starting material can be obtained through the bromination of a lower alkylaniline. google.com The subsequent reaction steps, likely involving Grignard reagent formation and coupling reactions as previously described, lead to the desired alkylamino-substituted tetraphenylbutadiene. google.com

Another method involves preparing a 3,3-diphenyl acrolein derivative from a 1,1-diphenylethylene (B42955) derivative using a Vilsmeier reagent, which is prepared from dimethylformamide and phosphorus oxychloride. google.com This acrolein derivative can then be reacted with a phosphonate in a Horner-Wadsworth-Emmons type reaction to yield the final substituted this compound. google.com

Interactive Data Table: Synthetic Methods for this compound

| Synthetic Method | Key Reagents | Typical Conditions | Product Aspect | Reference |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Basic catalyst, Room temp. to 80°C | Predominantly E-alkene | google.com, wikipedia.org |

| Grignard Reaction | Organomagnesium halide, Carbonyl compound | Anhydrous ether solvent | Alcohol intermediate, then diene | researchgate.net, mnstate.edu |

| Suzuki Cross-Coupling | Organoboron, Organic halide, Pd catalyst, Base | Varies with substrates | C-C coupled product | mdpi.com |

| Sonogashira Cross-Coupling | Terminal alkyne, Aryl/Vinyl halide, Pd/Cu catalyst | Mild conditions | Enyne precursor | chemrxiv.org, rsc.org |

Strategies for Modular Functionalization

The functionalization of the this compound framework allows for the tuning of its chemical and photophysical properties. chemimpex.com Strategies for creating derivatives often involve multi-step synthesis starting from smaller, functionalized precursors.

One notable method involves the Grignard reaction, which provides a pathway to introduce substituents. For instance, derivatives can be synthesized by first preparing 1,1-diphenylethanol from bromobenzene and acetophenone. researchgate.net This intermediate is then dehydrated and chloromethylated to yield 1,1-diphenyl-3-chloropropylene. researchgate.net The final step involves another Grignard reaction between this chlorinated intermediate and substituted benzophenone derivatives, resulting in the desired functionalized this compound derivatives with yields reported to be higher than 54.0%. researchgate.net

Another approach to functionalization is through the direct copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadiene monomers. nih.gov This strategy allows for the incorporation of pendant phenyl functionalities into a polydiene backbone. nih.gov For example, comonomers like (E)-1-phenyl-1,3-butadiene can be copolymerized with 1,3-butadiene over a wide range of feed ratios, offering control over the final properties of the polymer. nih.gov This direct copolymerization represents a viable route to access pendant phenyl functionalized polydienes. nih.gov Additionally, the synthesis of various phenyl-1,3-butadiene derivatives provides a platform for creating polar-group functionalized butadienes by introducing substituents onto the phenyl ring. mdpi.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The efficiency and scalability of synthetic routes are critical for the practical application of this compound and its derivatives. A common laboratory-scale synthesis involves the double dehydration of a corresponding diol precursor. wikipedia.org Another established method is a multi-step synthesis utilizing Grignard reactions. researchgate.net This process begins with the synthesis of 1,1-diphenylethanol from bromobenzene and acetophenone, achieving a high yield of 91.3%. researchgate.net The subsequent conversion to 1,1-diphenyl-3-chloropropylene also proceeds with high efficiency, yielding 92.9%. researchgate.net The final step, reacting the intermediate with benzophenone derivatives, produces the target this compound derivatives with yields exceeding 54.0%, and the purity of the final products as measured by HPLC can be higher than 99.0%. researchgate.net

Electrochemical methods have also been investigated as a potentially efficient route for large-scale production. smolecule.com While specific yield data for direct electrochemical synthesis of the parent compound is not detailed in the provided context, the exploration of this method suggests a potential for scalability.

The table below provides a comparative overview of different synthetic approaches for butadiene derivatives, highlighting the yields achieved in key reaction steps.

| Synthetic Method | Starting Materials | Intermediate(s) | Final Product | Reported Yield | Reference |

| Grignard Reaction | Bromobenzene, Acetophenone | 1,1-diphenylethanol | This compound derivatives | >54.0% (final step) | researchgate.net |

| Grignard Reaction | Bromobenzene, Acetophenone | 1,1-diphenylethanol | 1,1-diphenylethanol | 91.3% (step 1) | researchgate.net |

| Dehydration/Chloromethylation | 1,1-diphenylethanol | 1,1-diphenyl-3-chloropropylene | 1,1-diphenyl-3-chloropropylene | 92.9% (step 2) | researchgate.net |

| Wittig Reaction | Triphenylcinnamylphosphonium chloride, Benzaldehyde | N/A | 1,4-Diphenyl-1,3-butadiene | 60-67% | orgsyn.org |

Reaction Mechanisms and Pathways Involving this compound

Oxidative Sulfamidation and Trifluoroacetamidation Processes

This compound can undergo oxidative reactions with sulfonamides to form heterocyclized products. smolecule.comdntb.gov.ua In a process known as oxidative sulfamidation and trifluoroacetamidation, this compound reacts to yield specific functionalized products. dntb.gov.ua These reactions demonstrate the compound's ability to participate in complex transformations leading to the formation of new heterocyclic structures. dntb.gov.ua

Electrochemical Behavior and Isomerization Dynamics

The electrochemical properties of this compound have been studied, revealing its potential in electrochemical applications. smolecule.com Electrolysis of the compound can lead to the formation of 1,1,4,4-tetraphenyl-1-butene under certain conditions. smolecule.com The electrochemical behavior of this compound, along with related compounds like 1,1,4,4-tetraphenyl-1,2-butadiene and 1,1,4,4-tetraphenyl-1-butene, has been investigated in dimethylformamide. documentsdelivered.com More recently, platinum-core@tetraphenyl-1,3-butadiene nanocrystals (Pt@TPB NCs) have been developed as highly efficient electrochemiluminescence (ECL) emitters for biosensing applications. acs.org

The isomerization of butadiene derivatives is a key area of study. The photoisomerization of the related compound trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (tt-DPB) involves both a one-bond-twist (OBT) and a significant two-bond photoisomerization pathway, known as the bicycle pedal (BP) mechanism. nih.gov Studies on cis,cis-1,4-diphenyl-1,3-butadiene (cc-DPB) in the solid state and in soft glassy media at low temperatures show a preference for the two-bond bicycle-pedal mechanism, leading to the trans,trans isomer, while the formation of the cis,trans isomer is suppressed. researchgate.netrsc.org This behavior is attributed to the specific packing and conformational structures of the molecules in the condensed phase. researchgate.net The diphenylmethylene groups in acyclic derivatives of this compound adopt a syn conformation relative to the central bond of the butadiene segment, with C=C-C=C torsion angles around 48-49 degrees. researchgate.net

Dianion Formation and Reactivity Studies

This compound can be chemically reduced to form anionic species. The study of dianions derived from related tetraphenylbutatriene (B11968970) provides insight into the formation and reactivity of such species. acs.org The reaction of 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene with certain stannoles (tin-containing heterocycles) leads to alkyl-tin bond cleavage and cyclization, demonstrating the reactivity of the dianionic butadiene ligand. chempedia.info This reactivity highlights the utility of these dianions as intermediates in the synthesis of complex organometallic and cyclic compounds.

Advanced Photophysical Properties and Phenomena of 1,1,4,4 Tetraphenyl 1,3 Butadiene

Aggregation-Induced Emission (AIE) Characteristics of 1,1,4,4-Tetraphenyl-1,3-butadiene

This compound (TPB) is a prominent example of a molecule exhibiting aggregation-induced emission (AIE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong luminescence in the aggregated or solid state. nih.gov This counterintuitive behavior is the opposite of aggregation-caused quenching (ACQ), where dye molecules typically lose their fluorescence upon aggregation. The AIE characteristics of TPB and its derivatives make them highly valuable for applications in fields such as organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. nih.govchemimpex.com

Underlying Mechanisms of AIE in this compound Systems

The primary mechanism responsible for the AIE phenomenon in TPB and similar multi-phenyl-substituted butadienes is the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org In dilute solutions, the multiple phenyl rings of the TPB molecule can undergo low-frequency rotational and vibrational motions. These intramolecular movements provide non-radiative decay pathways for the excited state, effectively quenching fluorescence.

When the molecules aggregate, these intramolecular rotations are physically hindered by intermolecular interactions and packing constraints. This restriction of intramolecular motion blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative pathways, namely fluorescence. This results in a significant enhancement of the emission intensity. rsc.org The AIE effect is therefore strongly dependent on the molecular structure and the rigidity of the environment. rsc.org

Impact of Molecular Conformation on Emission Behavior

Studies on derivatives of TPB have shown that the phenyl groups at the 4-position of the 1,3-butadiene (B125203) are key contributors to its conformational sensitivity. sciengine.com Different crystalline environments, or polymorphs, can lead to variations in the emission wavelengths due to distinct molecular conformations and intermolecular interactions. sciengine.comrsc.org For instance, the way the phenyl rings overlap and interact with neighboring molecules can alter the energy of the excited state and thus the color of the emitted light. researchgate.net The ability to form different polymorphs with distinct luminescent properties highlights the sensitivity of the emission to the solid-state arrangement. rsc.org

Environmental Sensitivity and Solvent Effects on AIE Properties

The AIE properties of TPB and its derivatives are highly sensitive to the surrounding environment, particularly the solvent composition. sciengine.com In a good solvent, where the molecules are well-dissolved and isolated, they exhibit weak emission. As a poor solvent is introduced, the molecules begin to aggregate, leading to a significant increase in fluorescence intensity. nih.gov This solvatochromic behavior, where the emission color changes with solvent polarity, is a hallmark of AIE-active compounds.

For example, in a mixture of a good solvent like dimethyl sulfoxide (B87167) (DMSO) and a poor solvent like water, the emission intensity of TPB derivatives starts to increase significantly once the water fraction reaches a certain threshold, indicating the formation of aggregates. nih.gov The emission wavelengths can also shift depending on the specific interactions with the solvent and the nature of the aggregates formed. sciengine.com This sensitivity to the environment allows TPB-based materials to be used as fluorescent probes for detecting changes in polarity and viscosity. sciengine.com

Fluorescence and Luminescence Mechanisms in this compound

TPB is a well-known blue-emitting fluorophore, a property that has led to its widespread use as a wavelength shifter in various applications, including particle detectors. wikipedia.orgarxiv.org Its strong fluorescence in the solid state is a direct consequence of its AIE characteristics. rsc.org

Electronic Excitation and Emission Processes

The fluorescence of TPB arises from the transition of electrons from an excited electronic state back to the ground state. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state. In the case of TPB, this involves π-π* transitions within the conjugated butadiene and phenyl ring system. researchgate.net

In the solid state or in aggregates, where intramolecular rotations are restricted, the molecule is more likely to de-excite radiatively, emitting a photon in the process. The emission spectrum of TPB typically shows a broad peak in the blue region of the visible spectrum. wikipedia.orgresearchgate.net For instance, it has been reported to glow blue with an emission peak wavelength around 430 nm to 439 nm. wikipedia.orgresearchgate.netottokemi.com The study of its polarized UV-visible spectra has provided insights into the intermolecular interactions and the nature of the excited states. nih.gov

Investigations of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For AIE-active compounds like TPB, the quantum yield is low in solution but high in the aggregated or solid state. nih.gov

While specific quantum yield values for TPB itself in various states are not always readily available in the provided context, the principle of AIE dictates this trend. For comparison, a related compound, 1,4-diphenyl-1,3-butadiene, has a reported fluorescence quantum yield of 0.42 when dissolved in hexane. omlc.org However, derivatives of TPB can exhibit very different quantum yields depending on their structure and environment. For example, some derivatives show low quantum yields even in a restrictive environment like a poly(methyl methacrylate) (PMMA) dispersion film, indicating that factors other than just restricted motion can influence the emission efficiency. nih.gov The study of these quantum yields is crucial for optimizing the performance of TPB-based materials in applications like OLEDs and scintillators. chemimpex.comottokemi.com

Table of Emission Properties of this compound and its Derivatives

| Compound/System | Emission Peak (nm) | Solvent/State | Reference |

|---|---|---|---|

| This compound (TPB) | 430 | Not specified | wikipedia.orgottokemi.com |

| TPB single crystal | 439 | Solid state | researchgate.net |

| TPB derivative (L1) | ~490 (in aggregate) | DMSO/water (90% water) | nih.gov |

| TPB derivative (L4) | ~525 (in aggregate) | DMSO/water (90% water) | nih.gov |

| 1,4-diphenyl-1,3-butadiene | Not specified, but quantum yield is 0.42 | Hexane | omlc.org |

Time-Resolved Fluorescence Spectroscopy and Decay Kinetics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the excited-state lifetime of fluorescent molecules. For this compound (TPB), this method has been crucial in elucidating the kinetics of its light emission process. The fluorescence decay of TPB is not governed by a single process but is highly dependent on the energy of the excitation source.

When excited by near-UV radiation, TPB's fluorescence is typically characterized by a fast, single-exponential decay with a time constant on the order of one nanosecond. arxiv.org This rapid decay is responsible for its utility as a fast scintillator.

However, research involving the excitation of TPB with higher energy vacuum ultraviolet (VUV) photons, such as the 127 nm scintillation light from liquid argon, has revealed more complex decay kinetics. arxiv.orgaps.org Under these conditions, in addition to the prompt fluorescence component, TPB also exhibits delayed emission with significantly slower decay times. arxiv.orgaps.org This delayed fluorescence is attributed to the de-excitation of triplet states. arxiv.orgaps.org The energy of the VUV photons (approximately 9.7 eV) is sufficient to potentially exceed the ionization potential of TPB, which is estimated to be around 5.4 eV. aps.org This high excitation energy can populate different excited states, including triplet states, which have longer lifetimes and de-excite more slowly, leading to the observed delayed emission. aps.org This discovery was critical in explaining certain anomalies previously observed in the scintillation light of liquid argon. arxiv.orgaps.org

Wavelength Shifting Mechanisms and Efficiency

The primary application of this compound is as a wavelength shifter, a material that absorbs light at a short wavelength and re-emits it at a longer, more easily detectable wavelength. arxiv.orgwikipedia.org The mechanism is based on the principle of fluorescence. TPB efficiently absorbs photons in the UV and VUV range and isotropically re-emits them as blue light, with an emission peak centered at approximately 430 nm. wikipedia.orgsmolecule.comottokemi.com This process is essential for detecting the 128 nm scintillation light from liquid argon, which is outside the sensitive range of standard photodetectors. arxiv.org

TPB is renowned for its exceptionally high wavelength shifting efficiency. researchgate.net Early studies and applications in liquid argon detectors suggested a conversion efficiency that could be greater than 100% for 127 nm photons, implying the possibility of quantum splitting where one high-energy photon generates more than one lower-energy photon. arxiv.orgaps.org

More recent and precise measurements have provided quantitative values for its photoluminescent quantum yield (PLQY). A key characteristic of TPB is the remarkable stability of its fluorescence quantum yield across a wide temperature range, from 77 K to 300 K, where it consistently remains above 0.7. smolecule.com This thermal stability makes it highly suitable for cryogenic applications. smolecule.com Measurements conducted in liquid argon at 87 K have demonstrated fluorescence efficiencies that can range from 0.7 to 1.35 visible photons emitted for each absorbed UV photon, with the exact value depending on the specific excitation wavelength. smolecule.com Another recent study determined the absolute quantum efficiency in liquid argon at 87K to be above 67% at a 90% confidence level. uzh.ch

Table 1: Reported Quantum Efficiency of this compound (TPB)

| Measurement Condition | Excitation Wavelength (nm) | Reported Quantum Efficiency | Source(s) |

|---|---|---|---|

| In Liquid Argon (87 K) | 128 | > 67% (at 90% C.L.) | uzh.ch |

| General (Cryogenic Temp) | UV | > 0.7 | smolecule.com |

| In Liquid Argon (87 K) | UV | 0.7 - 1.35 photons/photon | smolecule.com |

Exciton (B1674681) Dynamics and Intermolecular Interactions in this compound

The photophysical properties of TPB in the solid state are heavily influenced by exciton dynamics and intermolecular interactions. An exciton is a bound state of an electron and an electron hole, which is formed when a photon is absorbed by the material. In molecular crystals of TPB, these excitons are not localized to a single molecule but can move through the crystal lattice.

Structural and optical characterization of TPB single crystals reveals strong excitonic coupling between adjacent molecules. researchgate.net This leads to a phenomenon known as Davydov splitting, where a molecular electronic transition splits into multiple exciton bands in the crystal. For TPB, this splitting is notably large, measured at approximately 1.2 eV. researchgate.net The nature of this splitting indicates an almost pure H-type aggregation, where the molecular transition dipole moments align in a parallel, face-to-face arrangement. researchgate.net

The molecular geometry of TPB is a critical factor in its high fluorescence efficiency. Theoretical and experimental studies show that the butadiene backbone of the molecule remains nearly planar in both its ground and excited states. smolecule.com This structural rigidity minimizes non-radiative decay pathways, allowing for efficient light emission. This is in stark contrast to other, non-planar isomers of tetraphenyl-butadiene, which exhibit significant distortion in the excited state and are consequently non-fluorescent. smolecule.com

Intermolecular interactions also depend on the surrounding medium. In a solution, the molecule can undergo rapid geometrical relaxation after photoexcitation, which leads to a consistent, single-exponential fluorescence lifetime. mdpi.com However, in a solid matrix or film, these large-scale conformational movements are suppressed. mdpi.com This confinement means that the excited-state lifetime can become more dependent on the initial conformation of the molecule at the moment of excitation. mdpi.com As discussed previously, intermolecular energy transfer processes become particularly significant under high-energy VUV excitation, where the formation of triplet states via intersystem crossing leads to complex, multi-component fluorescence decay kinetics. aps.org

Crystallography and Polymorphism in 1,1,4,4 Tetraphenyl 1,3 Butadiene

Polymorphic Forms and Crystal Structures of 1,1,4,4-Tetraphenyl-1,3-butadiene (α, β, γ, δ phases)

To date, four distinct polymorphic phases of this compound have been reported in the literature, designated as α, β, γ, and δ. Each of these polymorphs possesses a unique crystal structure, leading to differences in their thermodynamic stability and photophysical properties.

The relative thermal stability of these polymorphs has been a subject of investigation, with thermodynamic and kinetic factors influencing their experimental occurrence. rsc.org The specific conditions of crystallization, such as the solvent used, temperature, and cooling rate, play a critical role in determining which polymorphic form is obtained.

Table 1: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-TPB | Monoclinic | P2₁ | 10.97 | 8.65 | 11.45 | 90 | 108.7 | 90 | 2 |

| β-TPB | Monoclinic | P2₁/c | 20.37 | 8.61 | 12.39 | 90 | 106.9 | 90 | 4 |

| γ-TPB | Triclinic | P-1 | 8.78 | 10.70 | 11.85 | 101.9 | 102.5 | 107.9 | 2 |

| δ-TPB | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

The polymorphism in this compound is intrinsically linked to the conformational flexibility of the molecule. The molecule can adopt different symmetries, with the most notable being the approximately Cᵢ (centrosymmetric) and C₂ (two-fold rotational symmetry) conformations.

In the α-polymorph , the TPB molecule exhibits a conformation with approximate Cᵢ symmetry. Conversely, the β-phase is characterized by molecules adopting an approximate C₂ symmetry. The primary distinction between these conformations lies in the relative positioning of the four phenyl groups, while the butadiene backbone remains largely planar in both cases. Computational studies have indicated that both the Cᵢ and C₂ conformations correspond to local energy minima for an isolated TPB molecule, with a negligible energy difference between them. This suggests that the packing forces within the crystal lattice are a dominant factor in stabilizing a particular conformation in the solid state.

The arrangement of molecules within the crystal lattice, or intermolecular packing, significantly influences the properties of the different polymorphs. Both the α and β forms of TPB are characterized by layered structures where the butadiene skeletons of the molecules align along the long crystallographic axis. researchgate.net

In the β-TPB structure, the butadiene backbones of all molecules are parallel to the long crystal axis. To achieve efficient packing and avoid steric hindrance between the bulky phenyl groups of adjacent molecules, there is a translational shift of molecules relative to one another. researchgate.net

In contrast, the packing in α-TPB follows a herringbone pattern, where the molecules are not parallel to each other. researchgate.net This arrangement leads to different intermolecular interactions and, consequently, distinct electronic and optical properties compared to the β-polymorph. The different packing motifs in the α and β forms have been shown to affect their Raman scattering, infrared absorption, and UV-vis optical properties. researchgate.net

Crystal Growth Techniques and Morphology Control

The ability to grow high-quality single crystals of this compound with controlled size and shape is essential for fundamental studies and for the fabrication of electronic and optical devices. Various crystal growth techniques have been employed to achieve this, each offering distinct advantages in terms of crystal quality, size, and morphology. The choice of growth method can also influence the resulting polymorphic form.

Solution-based crystal growth is a widely utilized technique for organic materials like TPB. This method involves dissolving the compound in a suitable solvent to create a saturated or supersaturated solution, from which crystals nucleate and grow as the solution cools or the solvent evaporates slowly.

For this compound, single crystals have been successfully grown using solution techniques. researchgate.net The selection of the solvent is a critical parameter, as it influences the solubility of TPB and can affect the crystal habit and potentially the polymorphic form. The morphology of the resulting crystals can be controlled by carefully adjusting parameters such as the cooling rate, solvent composition, and the presence of additives.

Melt-growth techniques offer an alternative to solution-based methods, particularly for materials that are thermally stable above their melting point. These methods involve melting the material and then slowly cooling it under controlled conditions to promote the formation of large, high-quality single crystals. Different polymorphs of TPB have been obtained with either monocrystalline or fan-like morphologies through melt-growth on various substrates. researchgate.net

A novel variation of this approach is the floating-drop technique . This method has been employed for the growth of centimetre-sized single crystals of various organic molecular materials, including a known monoclinic polymorph of this compound. researchgate.net In this technique, a droplet of the molten organic material is floated on an immiscible liquid substrate, such as water. The static properties of the two-liquid system can be tuned to control the thickness of the grown crystals. This method allows for the growth of high-quality crystals with minimal strain.

The fabrication of this compound nanocrystals has been achieved through methods such as reprecipitation, often assisted by microwave irradiation. researchgate.net The reprecipitation method involves dissolving the compound in a "good" solvent and then rapidly injecting this solution into a "poor" solvent in which the compound is insoluble. This rapid change in solubility leads to the nucleation and growth of nanocrystals.

The application of microwave irradiation following the conventional reprecipitation procedure has been shown to produce monodisperse nanocrystals of TPB. researchgate.net The microwave heating promotes rapid and uniform nucleation and crystal growth. Interestingly, nanocrystals produced by this method can possess a crystal structure that is different from that of the bulk crystals, highlighting the role of kinetic control in nanocrystal formation. This technique offers a route to access metastable polymorphic forms that may not be obtainable through conventional bulk crystallization methods.

Thermal Stability and Phase Transitions of this compound Polymorphs

This compound is known to exhibit polymorphism, existing in at least four different crystal forms, in addition to a solvate structure. aip.orgrsc.org The relative thermal stability of these polymorphs has been assessed, and their experimental observation is governed by both thermodynamic and kinetic factors. aip.orgrsc.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal behavior of these polymorphs. azom.com Studies on single crystals of the α-TPB polymorph, which crystallizes in a monoclinic structure with the P21 space group, have provided specific thermal data. researchgate.net TGA/DSC results for this form show that it is thermally stable up to 232.9 °C. researchgate.net The DSC curve exhibits a sharp endothermic peak at 206.35 °C, which corresponds to its melting point and indicates a high degree of crystallinity. researchgate.net Another endothermic event at 332.81 °C represents the complete decomposition of the material. researchgate.net Other sources report similar melting points for TPB, generally in the range of 203 to 209 °C. sigmaaldrich.comwikipedia.orgottokemi.com

The existence and stability of the different polymorphs are highly dependent on the crystallization conditions. For instance, two polymorphs, α-TPB and β-TPB, have been successfully grown by physical vapor transport. researchgate.net While extensive research has rationalized the relative stability landscape of the four known polymorphs, specific transition temperatures for solid-solid phase transformations between them are not extensively documented, suggesting that such transitions may be kinetically hindered. rsc.orgimprovedpharma.com The stability of any given polymorph is a function of its Gibbs free energy, and transformations from a metastable form to a more stable one are thermodynamically driven. nih.gov

| Thermal Parameter | Temperature (°C) | Reference |

|---|---|---|

| Melting Point (DSC Peak) | 206.35 | researchgate.net |

| Thermal Stability Limit (TGA) | 232.9 | researchgate.net |

| Decomposition Temperature | 332.81 | researchgate.net |

Influence of Polymorphism on Optical and Electronic Properties

The polymorphism of TPB has a profound impact on its optical and electronic properties, a critical consideration for its application in areas like blue-emitting devices and scintillators. aip.orgresearchgate.net TPB is well-regarded as a blue luminescent molecule that maintains its emissive characteristics in the solid state, with a strong emission peak generally observed around 430-439 nm. researchgate.netwikipedia.orgunito.it

The different molecular packing arrangements within each polymorph directly alter the intermolecular interactions, leading to distinct optical spectra. researchgate.netresearchgate.net This is clearly demonstrated in the α-TPB polymorph. Its monoclinic unit cell contains two molecules arranged in a herringbone configuration. aip.org This specific arrangement causes the lowest energy molecular electronic transition to split into two distinct excitonic bands in the crystal: one polarized along the monoclinic b-axis (Sb state) and the other polarized in the ac-plane (Sac state). aip.org The energy difference between these states, known as the Davydov splitting, is a direct measure of the intermolecular interaction strength and has been determined from ellipsometry to be 0.23 eV. aip.org

A comparative analysis of the polarized absorption spectra of α-TPB and β-TPB crystals highlights the influence of the crystal structure. The β-polymorph, which is centrosymmetric (P21/c space group), exhibits a molecular packing where the transition moments are almost entirely parallel to the crystallographic c-axis. researchgate.netresearchgate.net This contrasts with the non-centrosymmetric α-polymorph (P21 space group) and results in measurably different absorption spectra for the two forms. researchgate.netresearchgate.net The lowest energy absorption replicas are favored in the β phase, which is indicative of J-type aggregation, whereas the spectra of the α phase show different characteristics. researchgate.net

| Polymorph | Crystal System | Space Group | Key Optical Feature | Reference |

|---|---|---|---|---|

| α-TPB | Monoclinic | P21 (non-centrosymmetric) | Splitting of the lowest electronic transition into two excitonic bands (Sb and Sac) with a Davydov splitting of 0.23 eV. | aip.orgresearchgate.netresearchgate.net |

| β-TPB | Monoclinic | P21/c (centrosymmetric) | Molecular transition moments are almost entirely parallel to the c-axis, leading to distinct absorption spectra compared to α-TPB. | researchgate.netresearchgate.net |

| γ-TPB | Triclinic | Not specified | Has not been identified in samples grown by physical vapor transport. | researchgate.net |

Regarding electronic properties, while derivatives of this compound have been investigated for their potential as charge transporting substances in electrophotographic materials, the parent TPB compound is noted to have low sensitivity and poor solubility in binder polymers, which can be indicative of limited charge transport capabilities. googleapis.com Detailed studies comparing the electronic properties, such as charge carrier mobility, across the different TPB polymorphs are not widely available, but it is expected that the variations in molecular packing that so strongly affect the optical properties would also influence charge transport.

Advanced Spectroscopic and Characterization Techniques for 1,1,4,4 Tetraphenyl 1,3 Butadiene

Raman Spectroscopy for Polymorph Identification and Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to identify the different crystalline forms, or polymorphs, of 1,1,4,4-tetraphenyl-1,3-butadiene. The distinct molecular conformations and crystal packing in the α, β, γ, and δ polymorphs result in unique vibrational modes, which are detectable as specific peaks in the Raman spectrum. researchgate.net This allows for the clear differentiation of the various polymorphs. researchgate.netrsc.org

The analysis of intramolecular vibrations is particularly insightful. The two stable conformers of TPB, possessing either inversion (Ci) or two-fold (C2) symmetry, exhibit different Raman selection rules. This leads to significant and characteristic differences in the Raman spectra of the polymorphs, which are composed of different combinations of these conformers. Theoretical calculations have been successfully used to quantitatively analyze and interpret these complex spectra. researchgate.net

Low-wavenumber Raman microscopy, which is highly sensitive to crystal packing, has been instrumental in identifying and distinguishing the four polymorphs. researchgate.net The different conformations of the TPB molecules within the various polymorphs are also revealed in the Raman spectra in the region of intramolecular vibrations. researchgate.net

UV-Visible Spectroscopy and Anisotropic Optical Functions

UV-Visible spectroscopy is a key technique for understanding the electronic transitions and anisotropic optical properties of this compound. The material is of interest for its potential applications in blue emitting devices. aip.orgnih.gov

Polarized UV-Visible Spectra Analysis

Polarized UV-Visible spectroscopy on single crystals of TPB provides detailed information about the orientation of the transition dipole moments within the crystal lattice. For the α-polymorph, which crystallizes in a monoclinic system, polarized spectra reveal strong optical anisotropy. aip.orgnih.gov The absorption spectra are measured with light polarized along different crystallographic axes, allowing for the resolution of individual electronic transitions and providing insights into intermolecular interactions. nih.gov

In the α-TPB polymorph, each molecular electronic transition splits into two excitonic bands due to the presence of two molecules per unit cell. aip.org The lowest energy transition in the isolated TPB molecule is calculated to be at 3.6 eV and is polarized along the butadiene backbone. aip.org Polarized absorption spectra of the α- and β-polymorphs show a distinct band between 3 and 4 eV. researchgate.net The coupling of these electronic states with vibrational modes can lead to shifts in the absorption maxima. researchgate.net

Generalized Spectroscopic Ellipsometry for Dielectric Tensor Determination

Generalized spectroscopic ellipsometry (GSE) is an advanced optical technique used to determine the full dielectric tensor of anisotropic materials like TPB. nih.gov This is crucial for a complete understanding of how light propagates through the material in different directions. GSE measurements on single crystals of α-TPB have successfully provided its complete dielectric tensor. aip.orgnih.gov

This technique is particularly sensitive to the presence of misaligned domains within the crystal, which can affect the optical spectra. nih.gov By analyzing the ellipsometry data, it is possible to quantify the fraction of such misaligned domains. aip.orgnih.gov This information is valuable for optimizing the growth and deposition processes of organic molecular materials. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. oup.comchemicalbook.comchemicalbook.com

Evaluation of Excess Charge Distributions in Anionic Species

¹H and ¹³C NMR techniques have been employed to investigate the dicarbanions produced from this compound. oup.com The conversion of the neutral hydrocarbon into its dianionic species results in significant upfield shifts in the proton and carbon NMR signals. oup.com These shifts are directly related to the increase in electron density and are used to evaluate the distribution of excess charge within the dianion. oup.com Furthermore, analysis of the coupling constants in the NMR spectra of the dianion has been used to conclude that the configuration of the central bond is trans. oup.com

Determination of Rotational Barriers of Phenyl Groups

Dynamic NMR spectroscopy can be utilized to study the rotational barriers of the phenyl groups in this compound. The rate of rotation of the phenyl groups around the single bond connecting them to the butadiene backbone can be determined by analyzing the temperature-dependent changes in the NMR lineshape. nih.gov At room temperature, the rotation of the benzene (B151609) rings is typically fast on the NMR timescale. nih.gov However, by lowering the temperature, it is possible to slow down this rotation to a rate where distinct signals for the non-equivalent protons or carbons of the phenyl groups can be observed. From the coalescence temperature of these signals, the activation energy for the rotational barrier can be calculated. nih.gov

X-ray Diffraction (XRD) Studies (Single Crystal and Powder)

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of materials. rutgers.eduxray.cz It relies on the principle of Bragg's law, where X-rays are diffracted by the parallel planes of atoms in a crystal, creating a unique diffraction pattern that acts as a fingerprint for the specific crystalline solid. rutgers.edurigaku.com Both single-crystal and powder XRD methods are employed to analyze this compound.

Single-crystal XRD provides precise information about the unit cell dimensions, space group, and atomic arrangement within the crystal. researchgate.netosti.gov For TPB, single-crystal XRD studies have been instrumental in identifying its various polymorphic forms—crystals with the same chemical formula but different crystal structures. researchgate.net At least two polymorphs have been identified: α-TPB and β-TPB. researchgate.net A study involving TPB single crystals grown from a solution reported a monoclinic structure with a P21 space group. researchgate.netepa.gov

Polymorphs of this compound:

α-TPB: Possesses a monoclinic, noncentrosymmetric structure with the space group P21 and two molecules per unit cell. researchgate.net

β-TPB: A newer identified polymorph, which is monoclinic and centrosymmetric, belonging to the P21/c space group with four molecules per unit cell. researchgate.net

Powder XRD is used for phase identification in polycrystalline materials and can distinguish between different polymorphs. xray.czyoutube.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. youtube.com This technique is essential for confirming the crystalline nature and purity of bulk TPB samples.

The table below summarizes the crystallographic data obtained for a polymorph of this compound from single-crystal XRD studies.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netepa.gov |

| Space Group | P21 | researchgate.netepa.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule. nih.govias.ac.in When a molecule is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to vibrate. nih.gov An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. ias.ac.in

For this compound, FTIR analysis is used to confirm its molecular structure by identifying the characteristic vibrational modes of its constituent groups. researchgate.netepa.gov The spectrum confirms the presence of the aromatic phenyl groups and the butadiene backbone. researchgate.netepa.govresearchgate.net The analysis is a crucial quality control step, with some standards requiring the FTIR spectrum to conform to a reference for product identification. thermofisher.com

The table below lists some of the key vibrational modes observed in the FTIR spectrum of this compound and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretching | nih.gov |

| ~1600-1450 | Aromatic C=C ring stretching | ias.ac.in |

| ~900-675 | Aromatic C-H out-of-plane bending | ias.ac.innih.gov |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Etching Analysis for Crystal Surface Characterization

Etching analysis is a technique used to reveal the defect structure and growth patterns on the surface of a crystal. It involves treating the crystal surface with a specific solvent or chemical agent for a short period. The etchant selectively attacks areas of higher energy, such as dislocations, grain boundaries, and other imperfections, at a faster rate than the perfect lattice, leading to the formation of characteristic etch pits.

Computational and Theoretical Investigations of 1,1,4,4 Tetraphenyl 1,3 Butadiene

Ab Initio Calculations for Molecular Conformations and Intramolecular Vibrations

Ab initio calculations, which are based on first-principles quantum mechanics, have been instrumental in elucidating the preferred molecular conformations and vibrational modes of TPB. Due to significant steric hindrance from the four phenyl groups, the molecule adopts a non-planar conformation.

For a derivative, hexa(phenylthio)-1,3-butadiene, X-ray diffraction revealed a large torsion angle of -66.8(4)° for the C1–C2–C3–C4 core, highlighting the molecule's adaptation to a crowded intramolecular environment. researchgate.net The central C-C bond length in this derivative is approximately 1.472(4) Å, which is comparable to a single bond in unconjugated 1,3-butadiene (B125203), while the double bonds are elongated (1.353(5) Å and 1.371(5) Å). researchgate.net

While specific ab initio studies on the intramolecular vibrations of the parent TPB molecule are not extensively detailed in the provided results, related computational work on similar molecules, such as 1,3-butadiene, has been performed. For instance, high-level calculations have confirmed that the second stable conformer of 1,3-butadiene is gauche, with a dihedral angle of about 34°, due to steric interactions between the inner terminal hydrogen atoms. nih.gov These types of calculations, when applied to TPB, would involve determining the potential energy surface and identifying the local minima corresponding to stable conformers. Normal coordinate analysis would then yield the frequencies and forms of the intramolecular vibrations, which can be correlated with experimental spectroscopic data, such as that from FTIR and Raman spectroscopy. researchgate.net

Molecular Exciton (B1674681) Theory for Intermolecular Interactions and Optical Properties

The intense blue emission of TPB in the solid state is a direct consequence of strong intermolecular interactions, which are effectively described by molecular exciton theory. researchgate.net When molecules are arranged in a crystal lattice, their excited states can couple, leading to the formation of delocalized excitons. This coupling results in the splitting of the molecular excited state into a band of exciton states in the crystal.

For crystals containing more than one molecule per unit cell, this phenomenon leads to Davydov splitting, which is observable in polarized absorption spectra. aps.org Polarized UV-visible spectra have been reported for a monoclinic polymorph of TPB, allowing for the resolution of the origin of the optical bands and providing information on the intermolecular interactions. researchgate.net

In a study of two polymorphs of TPB, α-TPB and β-TPB, the polarized absorption spectra of their crystal faces were measured. researchgate.net The differences in the spectra of the two polymorphs highlight the sensitivity of the optical properties to the crystal packing. The observed splitting of the absorption bands was interpreted in the framework of the molecular exciton model. The calculations indicated a significant Davydov splitting for the first molecular transition. researchgate.net

The arrangement of the molecular transition dipoles in the crystal lattice determines the nature of the exciton coupling. For TPB, calculations of lattice sums have indicated a J-type organization of the molecular transition moments. researchgate.net In J-aggregates, the transition dipoles are aligned head-to-tail, leading to a red-shift in the absorption spectrum and enhanced emission. The observation of blue amplified spontaneous emission from a TPB single crystal supports this J-type aggregation model. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Photophysical Pathways

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and photophysical properties of molecules like TPB. These methods provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions.

While specific DFT studies detailing the electronic structure of the parent TPB molecule are not abundant in the provided search results, the general principles can be applied. DFT calculations would reveal that the HOMO and LUMO are primarily localized on the π-conjugated butadiene backbone and the phenyl rings. The energy gap between the HOMO and LUMO is a key determinant of the molecule's absorption and emission properties.

The photophysical pathways of TPB and its derivatives are of significant interest, particularly their aggregation-induced emission (AIE) characteristics. nih.gov This means that while they are weakly fluorescent in solution, their emission is greatly enhanced in the aggregated or solid state. DFT calculations can help to elucidate the mechanism of AIE. In solution, the molecule can undergo non-radiative decay through torsional (rotational) motions of the phenyl rings. In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and promotes radiative decay (fluorescence).

Studies on the related molecule, 1,4-diphenyl-1,3-butadiene (DPB), have shown that the ordering and energy gap between the 1¹Bᵤ and 2¹A₉ excited states are crucial in determining the photophysical pathways, including cis-trans photoisomerization. nih.gov Lowering the energy of the 1¹Bᵤ state, for instance by using a solvent like benzene (B151609), was found to favor photoisomerization. nih.gov Similar DFT investigations on TPB would be invaluable in constructing a detailed picture of its excited-state potential energy surfaces and understanding the competition between radiative and non-radiative decay processes that govern its fluorescence quantum yield.

Applications of 1,1,4,4 Tetraphenyl 1,3 Butadiene in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Charge Transport Mechanisms in 1,1,4,4-Tetraphenyl-1,3-butadiene-based OLEDs

In organic light-emitting diodes (OLEDs), this compound and its derivatives function primarily as electroluminescent dyes and charge transport materials. smolecule.comottokemi.comfishersci.nl The fundamental mechanism of action is rooted in its ability to undergo fluorescence, where it absorbs higher-energy (often UV) light and emits lower-energy blue light. smolecule.com The peak of its emission spectrum is at a wavelength of 430 nm. ottokemi.com

The process of charge transport in OLEDs is critical for device efficiency and is governed by the energy levels of the materials and the movement of charge carriers (holes and electrons). mdpi.com In a typical multilayer OLED, charge carriers are injected from the electrodes into the organic layers. For efficient operation, the charge transport materials should facilitate the movement of these carriers to the emissive layer where they recombine to form excitons and generate light. sci-hub.se

The charge transport mechanism in materials like TPB is often described as a hopping process, where charge carriers move between adjacent molecules. nih.gov The efficiency of this process is influenced by factors such as the reorganization energy of the molecule and the electronic coupling between molecules. nih.gov For TPB derivatives, the molecular structure, including the four phenyl substituents, enhances stability and influences the frontier molecular orbital (HOMO and LUMO) energy levels, which are critical for efficient charge injection and transport. smolecule.comresearchgate.net A well-matched alignment of the energy levels between the charge transport layers and the emissive layer is crucial for minimizing the operating voltage and improving device performance. mdpi.com In some cases, derivatives of TPB are designed to have specific charge transport characteristics, such as being hole-transporting materials, by modifying their molecular structure to optimize properties like ionization energy. sci-hub.se

Device Performance and Durability Studies (e.g., Light Fatigue, Sensitivity, Residual Potential)

The performance and durability of devices incorporating this compound are key areas of research. Studies on derivatives of TPB have demonstrated their potential to create high-performance devices. For instance, certain di-lower alkylamino-substituted derivatives have been shown to exhibit excellent properties for electrophotographic applications, including high sensitivity, low residual potential, and high durability with reduced light fatigue after repeated use. google.com

In the context of OLEDs, the stability of the materials is paramount. The method of film preparation can significantly impact durability. For example, spin-coated films of TPB have been found to have better long-term stability compared to films created by thermal vapor deposition, which showed a significant decrease in efficiency after exposure to the atmosphere. researchgate.net The thermal stability of TPB is also a significant advantage, with studies on single crystals showing stability up to 232.9 °C. researchgate.net

The following table summarizes key performance characteristics of this compound and its derivatives based on available research data.

| Property | Compound/Device | Finding | Source |

| Thermal Stability | TPB Single Crystal | Stable up to 232.9 °C. | researchgate.net |

| Emission Peak | TPB | 430 nm (blue light). | ottokemi.com |

| Film Stability | Spin-coated TPB films | Showed no change in efficiency after atmospheric exposure, unlike vapor-deposited films. | researchgate.net |

| Durability | Di-lower alkylamino TPB derivatives | Exhibit high durability with less light fatigue in repeated use for electrophotography. | google.com |

| Sensitivity | Di-lower alkylamino TPB derivatives | Possess high sensitivity and low residual potential in electrophotographic materials. | google.com |

Organic Photovoltaics (OPVs)

The strong fluorescence and high thermal stability of this compound make it a candidate for use in organic photovoltaics (OPVs). chemimpex.com While detailed studies on the parent TPB compound in OPVs are limited in the provided results, research into its derivatives has shown significant promise.

For example, two three-dimensional symmetric TPB derivatives decorated with diphenylamine (B1679370) or triphenylamine (B166846) have been synthesized and used as hole-transporting materials (HTMs) in perovskite solar cells, a type of next-generation photovoltaic device. researchgate.net These materials were designed to balance charge mobility and film morphology. The resulting perovskite solar cell using one of these derivatives (CJ-03) achieved a high power conversion efficiency (PCE) of 20.06%, which was superior to the device based on the standard spiro-OMeTAD hole-transporting material (18.90%). researchgate.net This demonstrates the potential of engineering TPB-based materials for efficient solar energy conversion.

Photonic Devices (e.g., Lasers, Optical Sensors)

The excellent light-emitting properties of this compound make it a valuable material for various photonic devices, including lasers and optical sensors. chemimpex.com

Organic Lasers : Organic dyes and semiconductors are attractive as gain media for lasers due to their chemical tunability and large stimulated emission cross-sections. nih.govcore.ac.uk While the development of electrically-driven organic lasers remains a challenge, optically-pumped organic lasers have been demonstrated. rsc.org Materials like TPB, with their high fluorescence efficiency, are candidates for the gain medium in such lasers. chemimpex.com

Optical and Radiation Sensors : TPB is widely used as a scintillator, a material that emits light upon interaction with ionizing radiation. smolecule.comresearchgate.netscbt.com This property makes it a crucial component in radiation detectors for applications in particle physics, medical imaging, and homeland security. researchgate.net It functions as a wavelength shifter, absorbing high-energy radiation (like UV or X-rays) and re-emitting it as visible blue light, which can then be easily detected by standard photodetectors. smolecule.comottokemi.com Its high light yield contributes to the high sensitivity of these detectors. smolecule.com

Electrophotographic Light-Sensitive Materials

Derivatives of this compound have been specifically developed for use in electrophotographic light-sensitive materials, which are central to technologies like photocopiers and laser printers. google.com

In modern electrophotographic materials, functionality is often separated into a charge-generation layer (CGL) and a charge-transport layer (CTL). google.com Derivatives of this compound, particularly those with one or two di-lower alkylamino groups, have been found to function effectively as the charge transporting substance in the CTL. google.com These compounds are typically dispersed in a binder polymer to form the charge-transport layer. The parent compound, this compound, was found to have extremely low sensitivity and poor solubility in binder polymers for this application. google.com

A key property for a charge transport material in electrophotography is its ability to retain an electrostatic charge in the dark and allow for rapid discharge upon exposure to light. Derivatives of this compound have been synthesized that exhibit excellent electrostatic charge retention ability. google.com This property, combined with high sensitivity and low residual potential, contributes to high-quality image formation. Furthermore, these materials have shown high durability and minimal light fatigue, which is the degradation of performance after repeated cycles of charging and exposure. google.com In contrast, some other derivatives, like 1,1,4,4-tetrakis(p-diethylaminophenyl)-1,3-butadiene, were found to have no electrostatic charge retention and were not usable in these light-sensitive materials. google.com

Integration into Advanced Material Synthesis (e.g., Polymers, Nanocomposites)

This compound (TPB) is a versatile organic compound recognized for its distinctive photophysical properties, particularly its strong fluorescence and high thermal stability. researchgate.net These characteristics have made it a compound of interest for integration into advanced materials, including polymers and nanocomposites, with the goal of imparting specific functionalities. The primary application of TPB in this context is as a fluorescent dopant or a building block for creating materials with tailored optical properties. While the enhancement of mechanical and thermal properties is often cited as a potential benefit of incorporating TPB, detailed, quantitative research findings to this effect are not extensively available in the public domain.

The integration of TPB into a polymer matrix is typically achieved by physically blending or doping the compound into a host polymer. This method is advantageous for its simplicity and for preserving the intrinsic properties of the host polymer to a large extent. The bulky nature of the tetraphenyl-substituted butadiene core can, in principle, influence the polymer chain packing, potentially affecting properties such as the glass transition temperature and mechanical strength. However, the primary and well-documented role of TPB in such composites is to confer its fluorescent properties to the bulk material.

In a more complex approach, derivatives of TPB have been synthesized to act as monomers for polymerization, allowing for the creation of polymers where the TPB moiety is an integral part of the polymer backbone. nih.govtechnion.ac.il For instance, aldehyde-functionalized TPB derivatives have been used to construct thiazolothiazole-linked linear and porous organic polymers (POPs). These TPB-based POPs have demonstrated solid-state emission, a crucial property for various optoelectronic applications. technion.ac.il

The primary application of TPB-containing polymers and nanocomposites lies in the realm of optical and electronic devices. Its high fluorescence quantum yield and emission in the blue region of the spectrum make it an effective wavelength shifter. researchgate.netthermofisher.com This is particularly useful in applications where it is necessary to convert higher energy light (like ultraviolet) into lower energy visible light.

While specific data on the mechanical and thermal properties of polymers doped with this compound is limited in publicly accessible literature, the following table summarizes the key research findings on the synthesis and resulting properties of advanced materials incorporating this compound, with a focus on its well-documented optical characteristics.

| Material Type | Method of Integration | Key Research Finding | Resulting Properties |

| Porous Organic Polymers (POPs) | Synthesis from aldehyde-containing TPB-based AIEgens | TPB derivatives can act as a backbone for POPs, leading to materials with high luminescence efficiency in the solid state. | The porous polymer POP-1 exhibited excellent solid-state emission in the yellow region with a photoluminescence quantum yield of 17.7%. technion.ac.il |

| Polymer Thin Films | Physical Doping | TPB is used as a highly efficient blue-emitting electroluminescent dye. | The resulting films exhibit strong blue fluorescence with an emission peak around 430 nm. researchgate.net |

| Wavelength-Shifting Reflectors | In-situ Evaporation onto a Reflector | TPB is used to shift vacuum ultraviolet (VUV) light to the visible spectrum in liquid argon detectors. | The quantum efficiency of TPB in liquid argon at 87K was estimated to be above 67% (at 90% CL). |

Emerging Research Directions and Future Perspectives for 1,1,4,4 Tetraphenyl 1,3 Butadiene

Biological Applications and Fluorescent Probes